1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a chemical compound with the molecular formula C9H9N3O. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using halogenating agents.
Coupling Reactions: Palladium-catalyzed carbon-carbon cross-coupling reactions are also feasible, allowing for the formation of more complex structures.
Scientific Research Applications
1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer potential.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, particularly in enzyme inhibition.
Thioglycoside derivatives: These compounds also exhibit potent cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structural features and its ability to serve as a versatile building block for the synthesis of diverse compounds with potential therapeutic applications.
Properties
IUPAC Name |
1-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(7(2)13)5-10-9-3-4-11-12(6)9/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYUAWKMIYXTAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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